4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
CAS No.: 1220028-68-1
Cat. No.: VC2992419
Molecular Formula: C12H24ClNO
Molecular Weight: 233.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-68-1 |
|---|---|
| Molecular Formula | C12H24ClNO |
| Molecular Weight | 233.78 g/mol |
| IUPAC Name | 4-(2-pent-4-enoxyethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO.ClH/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12;/h2,12-13H,1,3-11H2;1H |
| Standard InChI Key | GNOCNBPQANEGPW-UHFFFAOYSA-N |
| SMILES | C=CCCCOCCC1CCNCC1.Cl |
| Canonical SMILES | C=CCCCOCCC1CCNCC1.Cl |
Introduction
Structural Features:
The compound features a piperidine ring substituted with a 2-(4-pentenyloxy)ethyl moiety, forming a unique alkyl ether derivative. The hydrochloride salt enhances its solubility and stability for experimental applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.78 g/mol |
| Functional Groups | Piperidine, Ether, Alkene |
| Salt Form | Hydrochloride |
Synthesis Overview
The synthesis of 4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride typically involves the following steps:
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Etherification Reaction:
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A pentenyl alcohol derivative reacts with an alkylating agent to introduce the ether group.
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Piperidine Substitution:
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The intermediate is coupled with piperidine under basic or catalytic conditions to form the desired product.
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Salt Formation:
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The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its solubility.
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These steps are often optimized for yield and purity, with various solvents and catalysts being employed depending on the specific synthetic route.
Biological Relevance:
Piperidine derivatives are widely studied for their biological activities, including as intermediates in drug discovery. While specific pharmacological data for this compound is limited, similar structures have been investigated for:
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Neurotransmitter Modulation: Piperidine derivatives often exhibit activity at dopamine and norepinephrine transporters, suggesting potential applications in neurological disorders .
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Receptor Binding Studies: Compounds with ether-linked side chains are explored for selective receptor modulation, particularly in central nervous system (CNS) disorders .
Industrial Applications:
This compound may serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Research Findings
Although specific studies on this compound are sparse, related piperidine derivatives have demonstrated:
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High Affinity for Transporters:
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Receptor Selectivity:
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Potential as Intermediates:
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The unique ether-linked structure suggests utility as an intermediate in synthesizing larger pharmacologically active molecules.
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Safety and Handling
As with many chemical reagents, proper safety protocols must be followed when handling this compound:
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Hazards: Irritant to skin and eyes.
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Precautions: Use personal protective equipment (PPE), such as gloves and goggles.
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Storage Conditions: Store in a cool, dry place away from direct sunlight and moisture.
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